3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound featuring a substituted phenoxymethyl group. Its molecular structure includes a pyrrolidine ring (a five-membered secondary amine) linked to a 2-chloro-4-methoxyphenyl moiety via a methylene bridge. The hydrochloride salt enhances its solubility and stability for pharmacological applications. The 2-chloro and 4-methoxy substituents on the phenyl ring confer distinct electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
3-[(2-chloro-4-methoxyphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)6-10)16-8-9-4-5-14-7-9;/h2-3,6,9,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZUZCVVNXQULB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets, contributing to their wide use in drug discovery.
Mode of Action
Pyrrolidine derivatives are known for their versatility in interacting with different biological targets, which can lead to various changes in cellular processes.
Biological Activity
3-[(2-Chloro-4-methoxyphenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure
The compound can be characterized by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈ClN O₂·HCl
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound demonstrate significant anti-inflammatory properties. For instance, studies have shown that derivatives exhibit potent inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.
Neuropharmacological Effects
There is evidence suggesting that the compound may also influence neurotransmitter systems, potentially acting as a modulator for serotonin and norepinephrine reuptake. This could implicate it in therapeutic areas such as anxiety and depression.
Case Studies
- In Vivo Studies : In a carrageenan-induced paw edema model, similar pyrrolidine derivatives showed a significant reduction in swelling compared to controls, indicating their potential as anti-inflammatory agents.
- Clinical Relevance : A study evaluating the efficacy of pyrrolidine derivatives in chronic pain models highlighted their ability to reduce pain scores significantly when compared to standard analgesics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances anti-inflammatory activity.
- Pyrrolidine Ring : Variations in the pyrrolidine structure can lead to changes in receptor binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Below is a comparative analysis of structurally related pyrrolidine and piperidine derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
